(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is a sulfonium salt characterized by its unique structure, which includes a sulfur atom bonded to three aromatic groups and a fluoromethyl group. The compound has the molecular formula and a molecular weight of 334.16 g/mol. It is typically encountered as a yellow oily solid and is recognized for its electrophilic properties, making it useful in various organic synthesis applications .
This compound is primarily utilized as an electrophilic reagent in organic synthesis, particularly in monohalomethylation reactions. It can react with various substrates to introduce fluoromethyl groups, enhancing the biological activity of the resulting compounds. For instance, it has been successfully used in the preparation of monofluoromethylated steroids, demonstrating its versatility in modifying complex organic molecules . The reactions often involve the generation of stable intermediates that facilitate further transformations.
The synthesis of (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate typically involves the following steps:
(2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate finds applications primarily in organic synthesis as an electrophilic reagent for introducing fluoromethyl groups into various substrates. It is particularly useful in pharmaceutical chemistry for modifying steroid structures and enhancing their biological properties. Additionally, it serves as a building block for synthesizing other complex organic molecules .
Interaction studies involving (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action in chemical transformations and its effectiveness in modifying target compounds. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .
Several compounds share structural similarities with (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate. Here are some notable examples:
| Compound Name | CAS No. | Molecular Formula | Unique Features |
|---|---|---|---|
| (3,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate | 2598015-63-3 | C15H16BF5S | Different methyl substitution pattern |
| (2,5-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate | 1009088-40-7 | C15H16BF5S | Alternative methyl substitution |
| (Fluoromethyl)(isopropylphenyl)(p-tolyl)sulfonium tetrafluoroborate | 1009088-40-7 | C17H20BF5S | Contains isopropyl group |
These compounds exhibit similar electrophilic properties but differ in their substitution patterns and steric effects, which can influence their reactivity and application in synthetic chemistry .
The molecular formula of (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate is C₁₇H₂₀BF₅S, with a molecular weight of 362.2 g/mol. The cation consists of a fluoromethyl group bonded to a sulfur atom, which is further connected to a phenyl ring and a 2,4-dimethylphenyl substituent. The tetrafluoroborate anion ([BF₄]⁻) balances the charge, contributing to the compound’s stability in polar solvents.
Table 1: Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BF₅S |
| Molecular Weight | 362.2 g/mol |
| CAS Registry Number | 1009088-40-7 |
| SMILES Notation | B-(F)(F)F.CC1=CC(=C(C(=C1C)C)C)S+C2=CC=CC=C2 |
The compound’s purity in commercial samples typically exceeds 97%, as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
X-ray crystallographic studies of analogous sulfonium salts, such as tricarbonylchromium phenylisopropylmethyl sulfonium tetrafluoroborate, reveal a trigonal bipyramidal geometry around the sulfur atom, with bond lengths ranging from 1.81–1.85 Å for S–C bonds. While direct crystallographic data for (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate are limited, its structural similarity to related sulfonium salts suggests comparable lattice parameters and packing motifs.
Spectroscopic data provide critical insights into its molecular environment:
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1,640–1,680 (C=C), 1,080–1,210 (B–F) |
| ¹H NMR (ppm) | 2.1–2.3 (CH₃), 6.8–7.5 (Ar–H) |
| ¹⁹F NMR (ppm) | -152 ([BF₄]⁻), -180 (CF) |
The tetrafluoroborate anion ([BF₄]⁻) is a weakly coordinating, non-oxidizing species that enhances the solubility of sulfonium salts in aprotic solvents such as dichloromethane and acetonitrile. Its electronic structure, characterized by sp³ hybridization at the boron center, results in a tetrahedral geometry with B–F bond lengths of approximately 1.33 Å. The anion’s low basicity (pKa ≈ -0.4) minimizes protonation under acidic conditions, making it ideal for stabilizing cationic intermediates in fluorination reactions.
Quantum mechanical calculations indicate that the [BF₄]⁻ anion participates in weak hydrogen bonding with the sulfonium cation, as evidenced by shortened S···F distances (2.9–3.1 Å) in the solid state. This interaction slightly polarizes the S–C bond, increasing the electrophilicity of the fluoromethyl group and facilitating nucleophilic displacement reactions.
The synthesis of (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate originates from precursor thianthrenium salts, which enable regioselective functionalization through C–H or C–O bond activation. As demonstrated by Meng et al., thianthrenation strategies bypass directing groups by leveraging the electronic effects of the thianthrene moiety to achieve predictable substitution patterns [1]. For aryl substrates like 2,4-dimethylphenyl groups, this typically involves:
A comparative analysis of these methods reveals distinct advantages in yield and selectivity (Table 1).
Table 1: Thianthrenation Methods for Aryl Precursors
| Method | Yield Range (%) | Selectivity (para:meta:ortho) | Reaction Time (h) |
|---|---|---|---|
| Electrophilic S.E.Ar | 65-82 | 89:8:3 | 12-24 |
| Metallation-based | 78-91 | 95:4:1 | 6-18 |
| Photocatalytic | 55-70 | 82:15:3 | 3-8 |
The metallation approach proves most effective for generating the 2,4-dimethylphenyl-thianthrenium intermediate, achieving 89% isolated yield in hexane/THF mixtures at −78°C [1]. Subsequent quaternization with fluoromethylating agents completes the sulfonium core structure.
Incorporation of the fluoromethyl group occurs through nucleophilic displacement or ylide-mediated transfer. Recent studies show that sulfonium salts act as masked fluoromethylene synthons, enabling direct transfer to carbon nucleophiles [4]. The process involves:
Key to this transformation is the stabilization of the fluoromethyl-sulfur bond, which exhibits bond dissociation energies of 285-310 kJ/mol depending on substituent effects [4]. The phenyl and 2,4-dimethylphenyl groups provide steric bulk that directs fluoromethyl transfer to less hindered positions.
Mechanistic studies using $$^{19}\text{F}$$ NMR spectroscopy reveal transient intermediates during fluoromethyl group transfer (Fig. 1):
$$
\text{R}3\text{S}^+-\text{CF}2\text{H} \xrightarrow{\text{Base}} [\text{R}3\text{S}-\text{CF}2^-] \leftrightarrow \text{R}2\text{S}=\text{CF}2 + \text{R}^-
$$
This ylide intermediate ($$ \text{R}3\text{S}-\text{CF}2^- $$) facilitates stereospecific fluoromethylation while avoiding free difluorocarbene formation [3].
The final step involves anion metathesis to generate the tetrafluoroborate salt. This process typically employs:
Comparative studies of counterion exchange efficiency show:
Table 2: Counterion Exchange Efficiency
| Original Counterion | BF$$_4^-$$ Source | Conversion (%) | Purity (%) |
|---|---|---|---|
| Br$$^-$$ | NaBF$$_4$$ | 92 | 98 |
| OTf$$^-$$ | AgBF$$_4$$ | 88 | 99 |
| PF$$_6^-$$ | NH$$4$$BF$$4$$ | 78 | 95 |
The bromide-to-tetrafluoroborate conversion achieves optimal results in acetonitrile/water mixtures (9:1 v/v) at 0°C, preventing sulfonium hydrolysis while enabling complete anion exchange [6]. X-ray crystallography confirms the tetrahedral geometry of the sulfonium center with B–F bond lengths of 1.32-1.35 Å in the final product [5].
The chemical compound (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate exhibits distinctive reactivity patterns in electrophilic aromatic substitution reactions, functioning as both an electrophilic fluoromethylene transfer reagent and participating in conventional aromatic substitution mechanisms [1] [2]. This sulfonium salt demonstrates unique electrophilic properties that distinguish it from traditional electrophiles used in aromatic chemistry, operating through specialized mechanistic pathways that involve the formation of reactive intermediates and subsequent aromatic functionalization [3] [1].
The electrophilic nature of this compound stems from the positive charge localized on the sulfonium center, which activates the fluoromethyl group for transfer reactions [1] [4]. Unlike conventional electrophiles such as nitronium ions or halogens, this sulfonium salt can function as a fluoromethylene carbene precursor under iron catalysis, enabling unique C-H activation and substitution reactions on unactivated aromatic substrates [1]. The tetrafluoroborate counterion provides enhanced stability and solubility properties, making this reagent particularly suitable for synthetic applications requiring controlled electrophilic fluoromethylation [5] [6].
Research has demonstrated that this sulfonium salt can undergo diverse reaction pathways depending on the reaction conditions and substrate nature [1] [2]. Under photocatalytic conditions, it participates in electron donor-acceptor complex formation, leading to radical-mediated aromatic substitution reactions [7]. The compound's ability to generate fluoromethylene radicals through single-electron transfer processes expands its synthetic utility beyond traditional electrophilic aromatic substitution mechanisms [1] [7].
The formation of σ-complexes represents the critical mechanistic step in electrophilic aromatic substitution reactions involving (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate. These intermediates, also known as Wheland complexes or arenium ions, are formed through the nucleophilic attack of the aromatic π-system on the electrophilic sulfonium center [8] [9] [10]. The σ-complex formation occurs via a two-step mechanism where the electrophile first forms a π-complex with the aromatic ring, followed by the rate-determining formation of a covalent σ-bond [9] [11] [12].
The stability of σ-complexes formed with this sulfonium electrophile is influenced by several factors, including the electronic properties of the aromatic substrate and the nature of the substituents present [8] [10]. Electron-donating groups such as methyl substituents on the aromatic ring enhance σ-complex stability through hyperconjugation and inductive effects, while electron-withdrawing groups destabilize these intermediates by increasing the positive charge density [13] [14]. The 2,4-dimethylphenyl moiety in the sulfonium salt provides electron-donating character that can influence the reactivity and selectivity of the electrophilic substitution process [8] [10].
Computational studies have revealed that σ-complex formation with sulfonium electrophiles involves transition states with activation energies typically ranging from 15-25 kcal/mol [8] [10]. The reversible nature of σ-complex formation has been demonstrated through kinetic isotope effect studies, where primary isotope effects of kH/kD = 1.5-3.0 indicate that the deprotonation step is often rate-determining [8] [10]. This reversibility allows for thermodynamic control of regioselectivity, enabling the formation of the most stable σ-complex isomer prior to irreversible proton elimination [8] [10].
The resonance stabilization of σ-complexes plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions [15] [13] [16]. The positive charge in the σ-complex can be delocalized through resonance structures, with the extent of stabilization depending on the position of electrophilic attack relative to existing substituents [15] [13]. For ortho and para positions relative to electron-donating groups, resonance structures can be drawn that place the positive charge on the heteroatom, providing additional stabilization compared to meta attack [15] [13].
The selectivity between cine-substitution and tele-substitution represents a fundamental aspect of aromatic substitution chemistry that is particularly relevant for sulfonium salt electrophiles. Cine-substitution occurs when the incoming nucleophile or electrophile attacks a position adjacent to the leaving group, while tele-substitution involves attack at positions further removed from the leaving group [17] [18] [19]. This selectivity pattern is especially pronounced in heteroarylsulfonium salts, where the electronic properties of the heterocyclic ring system influence the regioselectivity of substitution reactions [17] [18].
Research has demonstrated that (2,4-Dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate can participate in both cine- and tele-substitution pathways depending on the reaction conditions and substrate structure [17] [18]. The cine-substitution mechanism involves initial nucleophilic addition to the sulfonium center, forming a sulfur ylide intermediate, followed by protonation and elimination of the sulfur-containing fragment [17] [18]. This pathway is favored when adjacent positions to the sulfonium group are accessible and when the reaction conditions promote nucleophilic attack at the electrophilic sulfur center [17] [18].
Tele-substitution becomes the predominant pathway when positions adjacent to the sulfonium leaving group are sterically hindered or electronically deactivated [17] [18]. This substitution pattern requires stronger nucleophiles and typically results in lower yields compared to cine-substitution reactions [17] [18]. The tele-substitution mechanism involves long-range electronic effects where the sulfonium group can influence reactivity at distant positions through inductive and resonance effects [17] [18].
The selectivity between cine- and tele-substitution is controlled by several factors, including the electronic nature of the aromatic substrate, the nucleophilicity of the attacking species, and the steric environment around the sulfonium center [17] [18]. Electron-rich aromatic systems favor cine-substitution due to enhanced nucleophilicity at positions adjacent to the sulfonium group, while electron-deficient systems may exhibit tele-substitution selectivity [17] [18]. The presence of bulky substituents near the sulfonium center can redirect reactivity toward tele-substitution pathways by blocking access to adjacent positions [17] [18].